N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMSGCJLOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) . A representative procedure from patent literature involves:
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Dissolving 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (1.0 eq) and 3,4-dimethylaniline (1.2 eq) in anhydrous dichloromethane (DCM).
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Adding EDCl (1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) to activate the carboxylic acid.
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Stirring the reaction at 25°C for 12–24 hours under nitrogen atmosphere.
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Quenching with aqueous NaHCO₃, extracting with ethyl acetate, and purifying via silica gel chromatography.
Key Data:
Acid Chloride Route
Alternative protocols generate the acid chloride intermediate for enhanced reactivity:
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Treating 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with thionyl chloride (SOCl₂) in refluxing toluene.
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Reacting the resultant acid chloride with 3,4-dimethylaniline in the presence of a base (e.g., triethylamine).
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Isolating the product via filtration and recrystallization from ethanol/water.
Advantages:
Pyrrole Functionalization and Substituent Effects
The incorporation of the 1H-pyrrol-1-yl group at the C2 position of the butanamide backbone necessitates careful regioselective synthesis. Two predominant strategies emerge:
Direct Alkylation of Pyrrole
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Reacting pyrrole with 3-methyl-2-bromobutanoate in the presence of potassium carbonate (K₂CO₃) .
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Saponifying the ester to yield 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid.
Challenges:
Palladium-Catalyzed Cross-Coupling
Recent advances utilize Suzuki-Miyaura coupling to install the pyrrole moiety:
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Preparing 2-boronic ester derivatives of 3-methylbutanoate.
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Coupling with 1-iodopyrrole using Pd(PPh₃)₄ catalyst.
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Deprotecting the ester group to obtain the carboxylic acid.
Optimization Insights:
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include δ 6.75–6.85 ppm (pyrrole protons), δ 2.20 ppm (N–CH₃), and δ 1.25 ppm (C3–CH₃).
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HRMS : Calculated for C₁₈H₂₃N₂O ([M+H]⁺): 291.1807; Found: 291.1812.
Industrial-Scale Considerations
Solvent Selection and Recycling
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3,4-Dimethylaniline | 120 | 35% |
| EDCl/HOBt | 250 | 45% |
| Chromatography Resins | 180 | 20% |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Pyrrole rings can be oxidized to form pyrrolones.
Reduction: Reduction of pyrrole derivatives can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for N-substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolones, while reduction can produce pyrrolidines.
Scientific Research Applications
Pharmacological Applications
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Antiepileptic Properties :
- Research indicates that compounds similar to N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide exhibit promising antiepileptic properties. Studies have shown that modifications to the pyrrolidine structure can enhance binding affinity to specific brain receptors associated with seizure control .
- Tyrosinase Inhibition :
- Antioxidant Activity :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving pyrrole derivatives and amides. The synthesis pathway often involves:
- Knoevenagel Condensation : This method has been effectively used to produce similar compounds with enhanced biological activities .
Case Studies
Safety Profile
Although this compound is classified as an irritant, further studies are needed to fully understand its safety profile and potential side effects when used therapeutically .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. Pyrrole derivatives can bind to various enzymes and receptors, modulating their activity. For example, some pyrrole compounds act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Amides
The compound is compared below with three categories of analogues: pyrazolo-pyrimidine derivatives, imidazole-based amides, and tetrahydropyrimidine-containing amides.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocycle Diversity: The target compound’s pyrrole ring contrasts with pyrazolo-pyrimidine (Example 56) and imidazole systems. Pyrroles are known for their electron-rich aromaticity, which may enhance π-π stacking interactions compared to pyrimidines or imidazoles .
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating methyl groups, whereas 3-fluorophenyl (Example 56) and 3-chlorophenyl () substituents introduce electron-withdrawing halogens. These differences may impact binding affinity or metabolic stability .
Synthetic Accessibility :
Functional and Application-Based Comparison
- The target compound’s pyrrole moiety is less prevalent in drug candidates, possibly due to metabolic instability or synthetic complexity .
- Material Science: Pyrroles are utilized in conductive polymers.
Biological Activity
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including its interactions with various biological targets.
Structural Characteristics
This compound features a pyrrole ring and an aromatic amide structure. The molecular formula is , with a molecular weight of approximately 270.37 g/mol. The unique combination of the dimethylphenyl group and the pyrrole moiety suggests diverse interactions within biological systems, particularly in neurotransmission and inflammatory pathways.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrole Ring : Common methods include the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions.
- Attachment of Substituents : Subsequent reactions involve adding the 3,4-dimethylphenyl and butanamide groups through electrophilic substitution reactions .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in:
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In vitro assays have shown that it can effectively reduce the activity of these enzymes, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : The presence of the pyrrole ring suggests possible interactions with neurotransmitter receptors, which could lead to neuroprotective effects. This is particularly relevant for conditions such as neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-1 and COX-2 | |
| Neuroprotection | Potential interaction with neurotransmitter receptors | |
| Pain modulation | Modulation of pain pathways |
Case Studies and Research Findings
Research has focused on understanding the pharmacodynamics and mechanisms underlying the biological activities of this compound. For instance:
- A study evaluated its inhibitory effects on COX enzymes using colorimetric assays. Results indicated that this compound exhibited stronger COX inhibition compared to standard anti-inflammatory drugs like meloxicam .
- Further investigations into its cytotoxic effects on various cell lines showed that while some derivatives displayed low cytotoxicity, they could promote cell viability at specific concentrations, indicating a potential for therapeutic applications in tissue regeneration .
Q & A
Q. What spectroscopic and crystallographic techniques are essential for characterizing N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide?
To confirm structural integrity, employ:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments using ¹H/¹³C NMR, focusing on the pyrrole and dimethylphenyl moieties .
- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
- Infrared (IR) Spectroscopy : Confirm functional groups (amide C=O, pyrrole N-H) .
Q. What synthetic routes are reported for this compound?
The synthesis typically involves:
- Amide Coupling : React 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid with 3,4-dimethylaniline using coupling agents like EDC/HOBt in DMF .
- Optimization : Monitor reaction progress via TLC and HPLC, adjusting catalysts (e.g., K₂CO₃) and solvents to improve yields .
- Purification : Use column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Q. How can researchers validate the purity of synthesized this compound?
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 reverse-phase columns and UV detection .
- Melting Point Analysis : Compare observed values with literature data .
- Elemental Analysis : Verify C, H, N composition .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables affecting antimicrobial or anticancer activity .
- Purity Verification : Use HPLC-MS to rule out impurities or degradation products .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple cell lines or microbial strains .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Utilize AutoDock Vina with PubChem-derived 3D structures to model binding to enzymes (e.g., kinases) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in simulated physiological conditions .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl/pyrrole groups) on bioactivity using datasets from structural analogs .
Q. How can the pharmacokinetic profile of this compound be optimized for therapeutic use?
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility and reduce logP .
- In Vitro ADMET Screening : Evaluate metabolic stability (e.g., liver microsomes), plasma protein binding, and CYP450 inhibition .
- Prodrug Design : Mask amide groups with enzymatically cleavable moieties to enhance bioavailability .
Q. What experimental designs are suitable for analyzing the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic (acid/base) conditions, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–13) over 24–72 hours .
Methodological Notes
- Crystallography : Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing in crystal structures .
- Data Reproducibility : Archive raw NMR, HPLC, and bioassay data in repositories like Zenodo for cross-validation .
- Ethical Reporting : Disclose synthetic yields, purity, and assay protocols to minimize publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
